4-[(3,6-diphenyl-1,2,4-triazin-5-yl)oxy]benzonitrile
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Overview
Description
4-[(3,6-diphenyl-1,2,4-triazin-5-yl)oxy]benzonitrile is a chemical compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms, and a benzenecarbonitrile group. This compound is often used in research and industrial applications due to its stability and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with electron donor (acridine) and acceptor (triphenyltriazine) moieties .
Mode of Action
The compound is composed of electron donor and acceptor moieties, which are connected at the meta positions so that intra- and intermolecular charge transfer (CT) states can be induced through exciplex-like interactions between the same emitters . This interaction results in changes at the molecular level, which can lead to various downstream effects.
Pharmacokinetics
Similar compounds have been reported to have good solubility in organic solvents , which can impact their bioavailability.
Result of Action
Similar compounds have been reported to exhibit thermally activated delayed fluorescence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(3,6-Diphenyl-1,2,4-triazin-5-yl)oxy]benzenecarbonitrile. For instance, the compound’s solubility can be influenced by the presence of certain solvents . Additionally, temperature can affect the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,6-diphenyl-1,2,4-triazin-5-yl)oxy]benzonitrile typically involves the reaction of 3,6-diphenyl-1,2,4-triazine with 4-hydroxybenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-[(3,6-diphenyl-1,2,4-triazin-5-yl)oxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazine ring or the benzenecarbonitrile group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
4-[(3,6-diphenyl-1,2,4-triazin-5-yl)oxy]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol: Known for its use as a UV absorber and stabilizer in polymers.
9-(2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole: Used as a blue light emitter in organic light-emitting diodes (OLEDs).
3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: Employed in the development of thermally activated delayed fluorescence materials.
Uniqueness
4-[(3,6-diphenyl-1,2,4-triazin-5-yl)oxy]benzonitrile stands out due to its unique combination of the triazine ring and benzenecarbonitrile group, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-[(3,6-diphenyl-1,2,4-triazin-5-yl)oxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O/c23-15-16-11-13-19(14-12-16)27-22-20(17-7-3-1-4-8-17)25-26-21(24-22)18-9-5-2-6-10-18/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMNNEKWDDJRNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)OC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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